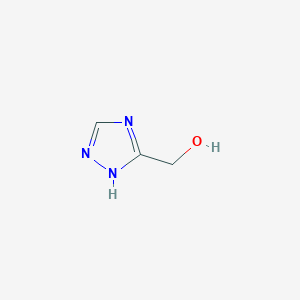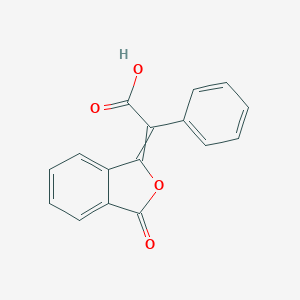
Ionomycin calcium salt
Descripción general
Descripción
Ionomycin calcium is a polyether antibiotic produced by the bacterium Streptomyces conglobatus. It is a potent and selective calcium ionophore, which means it facilitates the transport of calcium ions across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene transcription .
Aplicaciones Científicas De Investigación
Ionomycin calcium has a wide range of applications in scientific research:
Chemistry: Used to study calcium ion transport and binding properties.
Biology: Employed in cell signaling studies to increase intracellular calcium levels.
Medicine: Utilized in immunological research to activate T-cells and study calcium-dependent cellular processes.
Industry: Applied in the development of calcium-sensitive assays and diagnostic tools .
Mecanismo De Acción
Target of Action
Ionomycin calcium salt, also known as Ionomycin calcium, is a potent and selective calcium ionophore agent . It primarily targets calcium ions (Ca2+) . It binds calcium ions with high selectivity, and enhances calcium ions by directly stimulating store-operated calcium entry across biological membranes . At the micromolar level, ionomycin can activate Ca2+/Calmodulin-dependent kinase and phosphatase to stimulate gene expression .
Mode of Action
Ionomycin facilitates the transport of Ca2+ across the plasma membrane . It acts as a motile Ca2+ carrier and enhances Ca2+ influx by directly stimulating store-regulated cation entry across biological membranes . This results in an increase in intracellular calcium concentration .
Biochemical Pathways
The increase in intracellular calcium concentration leads to the activation of several downstream biochemical pathways. For instance, it can activate Ca2+/Calmodulin-dependent kinase and phosphatase, leading to the stimulation of gene expression . In human T cells, ionomycin induces hydrolysis of phosphoinositides and activates Protein Kinase C (PKC) to mediate T cell activation .
Pharmacokinetics
It is known that the compound is soluble in dmso at 16mg/ml and EtOH at 20mg/ml . This solubility profile suggests that the compound may have good bioavailability when administered in appropriate solvents.
Result of Action
The action of this compound leads to several molecular and cellular effects. For example, in human T cells, it induces hydrolysis of phosphoinositides and activates PKC, leading to T cell activation . Furthermore, Ionomycin treatment of human B cells induces the activation of calcium-dependent endonuclease and results in apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH level can affect the binding of Ca2+ by Ionomycin. Essentially no binding of Ca2+ occurs below pH 7.0, and maximum binding takes place at pH 9.5 . Therefore, the efficacy and stability of this compound can be influenced by the pH of the environment.
Safety and Hazards
Direcciones Futuras
Ionomycin is a potent and selective calcium ionophore derived from Streptomyces conglobatus. It is used as a research tool to rapidly raise the intracellular level of calcium, and to study calcium transport across biological membranes by inducing the release of cytosolic calcium stores . It is often sold as a free acid, or as a Ca2+ salt . Both are insoluble in water, but soluble in fats and DMSO . Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .
Análisis Bioquímico
Biochemical Properties
Ionomycin calcium salt plays a significant role in biochemical reactions. It binds calcium ions with high selectivity (Ca2+ > Mg2+ >> Sr2+ = Ba2+), and enhances calcium ions by directly stimulating store-operated calcium entry across biofilms inflow . It interacts with various enzymes and proteins, including calcium/calmodulin-dependent kinase and phosphatase, to stimulate gene expression . The nature of these interactions involves the direct stimulation of store-regulated cation entry across biological membranes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human T cells, this compound induces hydrolysis of phosphoinositides and activates Protein Kinase C to mediate T cell activation . It also induces the activation of calcium-dependent endonuclease, resulting in apoptosis .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a motile calcium ion carrier, enhancing calcium ion influx by directly stimulating store-regulated cation entry across biological membranes . At the micromolar level, it can activate calcium/calmodulin-dependent kinase and phosphatase to stimulate gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that a high concentration of Ionomycin increases the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism . This leads to increased reactive oxygen species (ROS) and decreased ATP .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mouse oocytes, it was found that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after this compound rescue activation of unfertilized oocytes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For example, it can activate calcium/calmodulin-dependent kinase and phosphatase, which are key enzymes in several metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It forms stable complexes with calcium ions and transports them across the cell membrane at will, effectively increasing intracellular calcium levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. It is known to increase intracellular calcium levels, which can have various effects depending on the specific compartments or organelles affected .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ionomycin calcium is typically synthesized through fermentation processes involving Streptomyces conglobatus. The bacterium is cultured under specific conditions to produce the ionophore, which is then extracted and purified. The synthetic route involves the following steps:
Fermentation: is grown in a nutrient-rich medium.
Extraction: The ionophore is extracted from the culture medium using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to obtain pure ionomycin calcium
Industrial Production Methods
Industrial production of ionomycin calcium follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity. The final product is lyophilized and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Ionomycin calcium undergoes several types of chemical reactions, including:
Complexation: It forms complexes with calcium ions, facilitating their transport across membranes.
Hydrolysis: The ester bonds in ionomycin can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: Ionomycin can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Complexation: Calcium ions (Ca²⁺) are the primary reagents for complexation reactions.
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction
Major Products
Complexation: The major product is the ionomycin-calcium complex.
Hydrolysis: The products include ionomycin fragments and free calcium ions.
Oxidation and Reduction: The products vary depending on the specific reaction conditions
Comparación Con Compuestos Similares
Ionomycin calcium is often compared with other calcium ionophores such as A23187 and 4-BrA23187. While all these compounds facilitate calcium transport, ionomycin calcium is unique in its high selectivity and efficiency for calcium ions. The similar compounds include:
A23187: Another calcium ionophore with similar properties but less selectivity.
4-BrA23187: A brominated derivative of A23187 with enhanced calcium transport properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ionomycin calcium involves the condensation of two molecules of 4-hydroxy-3-methoxyphenethylamine with one molecule of 3-ethyl-5-methyl-4-(3-phosphoryloxyphenyl)-2,5-dihydrofuran-2-one, followed by the addition of calcium chloride to form the final product.", "Starting Materials": ["4-hydroxy-3-methoxyphenethylamine", "3-ethyl-5-methyl-4-(3-phosphoryloxyphenyl)-2,5-dihydrofuran-2-one", "calcium chloride"], "Reaction": ["Step 1: Condensation of two molecules of 4-hydroxy-3-methoxyphenethylamine with one molecule of 3-ethyl-5-methyl-4-(3-phosphoryloxyphenyl)-2,5-dihydrofuran-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Step 2: Addition of calcium chloride to the reaction mixture to form Ionomycin calcium.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
Número CAS |
56092-82-1 |
Fórmula molecular |
C41H72CaO9 |
Peso molecular |
749.1 g/mol |
Nombre IUPAC |
calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate |
InChI |
InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1 |
Clave InChI |
MERVBOMMKAULKQ-WYGBAUISSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O.[Ca] |
SMILES |
CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2] |
SMILES canónico |
CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O.[Ca] |
Apariencia |
White to pale yellow crystalline solid. |
Pictogramas |
Irritant |
Sinónimos |
Calcium Ionomycin; (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2’R,5S,5’S)-octahydro-5’-[(1R)-1-hydroxyethyl]-2,5’-dimethyl[2,2’-bifuran]-5-yl]-9-oxo-10,16-Docosadienoic Acid Calcium Salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
